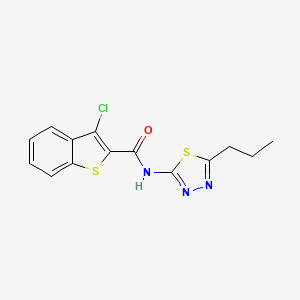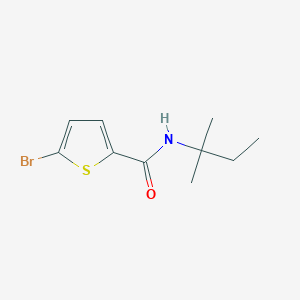![molecular formula C17H16N2O4S B5882082 4-methoxy-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5882082.png)
4-methoxy-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound is also known as MMBAC and has been found to have potential applications in the treatment of various diseases.
作用机制
The mechanism of action of MMBAC is not fully understood. However, it is believed to inhibit the activity of enzymes involved in DNA replication and protein synthesis. This results in the inhibition of cell growth and proliferation. MMBAC has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
MMBAC has been found to have both biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in DNA replication and protein synthesis. This results in the inhibition of cell growth and proliferation. MMBAC has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, MMBAC has been found to have antibacterial and antifungal properties.
实验室实验的优点和局限性
The advantages of using MMBAC in lab experiments include its wide range of potential applications, its effectiveness against cancer cells, and its antibacterial and antifungal properties. However, the limitations of using MMBAC in lab experiments include its toxicity, its potential side effects, and the need for further studies to fully understand its mechanism of action.
未来方向
There are many potential future directions for the study of MMBAC. One direction is to further investigate its mechanism of action and how it can be optimized for specific disease treatments. Another direction is to study its potential applications in the treatment of viral infections. Finally, more studies are needed to fully understand the toxicity and potential side effects of MMBAC.
In conclusion, MMBAC is a chemical compound that has potential applications in the treatment of various diseases. Its synthesis method has been optimized to improve yield and purity. MMBAC has been extensively studied for its potential applications in the treatment of cancer, bacterial and fungal infections. Its mechanism of action is not fully understood, but it is believed to inhibit the activity of enzymes involved in DNA replication and protein synthesis. MMBAC has both biochemical and physiological effects, and its advantages and limitations for lab experiments have been discussed. Finally, there are many potential future directions for the study of MMBAC.
合成方法
The synthesis of MMBAC involves the reaction of 4-methoxy-3-nitrobenzoic acid with thionyl chloride to form 4-methoxy-3-chlorobenzoic acid. This intermediate is then reacted with N-(3-methylbenzoyl)thiourea to form MMBAC. The synthesis of MMBAC has been optimized to improve the yield and purity of the compound.
科学研究应用
MMBAC has been extensively studied for its potential applications in the treatment of various diseases. It has been found to have anticancer, antibacterial, and antifungal properties. MMBAC has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to be effective against a wide range of bacterial and fungal infections.
属性
IUPAC Name |
4-methoxy-3-[(3-methylbenzoyl)carbamothioylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-10-4-3-5-11(8-10)15(20)19-17(24)18-13-9-12(16(21)22)6-7-14(13)23-2/h3-9H,1-2H3,(H,21,22)(H2,18,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLLDZMZBVGEHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-({[(3-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5882002.png)


![N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-methylthiourea](/img/structure/B5882024.png)
![2-chloro-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5882027.png)
![N-[2-(3-chlorophenyl)ethyl]-2-ethoxybenzamide](/img/structure/B5882028.png)


![N-benzyl-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5882046.png)
![N-[2-(acetylamino)phenyl]butanamide](/img/structure/B5882054.png)

![N'-[1-(4-methoxy-3-nitrophenyl)ethylidene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5882075.png)

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B5882094.png)